5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is a complex organic compound that features a tetrazole ring, a sulfinyl group, and an isothiocyanate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition of organic azides with nitriles, which forms the tetrazole ring . The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and subsequent oxidation . The sulfinyl group is often introduced via oxidation of a thioether precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts to improve reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the tetrazole ring under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins, potentially inhibiting enzyme activity . The tetrazole ring can interact with metal ions, affecting various biochemical pathways . The sulfinyl group may also play a role in modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative used in similar applications.
1H-Benzotriazole: Another heterocyclic compound with corrosion-inhibiting properties.
1-Phenyltetrazole-5-thione: A sulfur-containing tetrazole derivative with unique reactivity.
Uniqueness
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isothiocyanate group allows for specific interactions with biological targets, while the sulfinyl group enhances its stability and reactivity compared to simpler tetrazole derivatives .
Eigenschaften
Molekularformel |
C12H11N5OS2 |
---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole |
InChI |
InChI=1S/C12H11N5OS2/c18-20(9-5-4-8-13-10-19)12-14-15-16-17(12)11-6-2-1-3-7-11/h1-3,5-7,9H,4,8H2/b9-5+ |
InChI-Schlüssel |
MEYVIFWSUCHGRX-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)/C=C/CCN=C=S |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)C=CCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.